AIBA serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. These molecules can be further investigated for their biological activity and drug development purposes PubChem.
Research explores the use of AIBA in the development of polarizing films, a crucial component in LCD technology. AIBA's properties may contribute to enhanced display functionalities Ambeed.
Scientific literature mentions AIBA's involvement in various research areas, though detailed information on these applications is limited. These include studies on its role in photochemical reactions and its potential use in organic synthesis Sigma-Aldrich: .
2-Amino-5-iodobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 263.03 g/mol. It is characterized by the presence of an amino group at the second position and an iodine atom at the fifth position of the benzoic acid ring. This compound is also known as 5-iodoanthranilic acid and has been assigned the CAS number 5326-47-6. Its structure can be represented as follows:
textNH2 |C6H4-I | COOH
The compound is soluble in various solvents, including acetic acid, and exhibits distinct spectroscopic properties, which can be analyzed through techniques such as nuclear magnetic resonance spectroscopy.
As AIBA is primarily a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.
AIBA can pose certain safety hazards.
The primary method for synthesizing 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent. The reaction can be summarized as follows:
The oxidizing agents often used include hydrogen peroxide or iodic acid, facilitating the reaction under liquid-phase conditions, typically in acetic acid as a solvent. This method has shown high yields and purity without requiring subsequent purification steps .
The synthesis of 2-amino-5-iodobenzoic acid can be achieved through several methods:
This compound serves various roles in chemical research and applications:
Further research is necessary to elucidate its specific interactions and biological mechanisms.
Several compounds share structural similarities with 2-amino-5-iodobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Iodoanthranilic Acid | 5326-47-6 | 0.90 |
3-Amino-5-iodobenzoic Acid | 144550-76-5 | 0.90 |
4-Amino-5-iodobenzoic Acid | 51411-81-5 | 0.88 |
2-Amino-4-iodobenzoic Acid | 20776-54-9 | 0.85 |
3-Amino-4-iodobenzoic Acid | 20776-55-0 | 0.84 |
The uniqueness of 2-amino-5-iodobenzoic acid lies in its specific substitution pattern on the benzoic acid ring, which influences its reactivity and potential biological activity compared to other similar compounds. The presence of both an amino group and an iodine atom at distinct positions provides unique properties that may enhance its utility in pharmaceutical applications.
Irritant